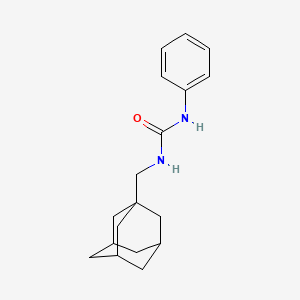

N-(1-adamantylmethyl)-N'-phenylurea

Description

Properties

IUPAC Name |

1-(1-adamantylmethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-17(20-16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCJRUMAJBUKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(1-adamantylmethyl)-N'-phenylurea has been investigated for its potential as an anticancer agent. Research indicates that this compound can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways associated with tumor proliferation. For instance, studies have shown that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The ability to modulate these receptors presents a promising avenue for developing targeted cancer therapies .

1.2 Antiviral Properties

In addition to its anticancer properties, this compound has exhibited antiviral activity against several viruses. Its mechanism involves disrupting viral replication processes, making it a candidate for further research in antiviral drug development. Preliminary studies suggest that modifications to the compound could enhance its efficacy against specific viral strains .

Agricultural Applications

2.1 Herbicide Development

The compound's structural characteristics make it suitable for use in herbicide formulations. Research indicates that this compound can inhibit specific enzymes involved in plant growth, thereby controlling unwanted vegetation. Field trials have demonstrated its effectiveness in managing weed populations while minimizing harm to crop yields .

2.2 Insect Repellents

Another significant application is in the formulation of insect repellents. The unique properties of this compound allow it to interfere with insect olfactory receptors, thereby reducing their attraction to treated areas. This application is particularly valuable in integrated pest management strategies aimed at sustainable agriculture .

Materials Science

3.1 Polymer Chemistry

This compound has been explored as a building block in polymer chemistry due to its ability to form stable bonds with various monomers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications such as coatings and composites .

3.2 Nanotechnology Applications

The compound's unique structure also lends itself to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers have been able to improve the bioavailability and targeting of therapeutic agents .

Data Tables and Case Studies

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits FGFR; effective against cancer cell lines |

| Antiviral Properties | Disrupts viral replication; potential antiviral drug | |

| Agricultural Science | Herbicide Development | Effective in controlling weed populations |

| Insect Repellents | Reduces insect attraction; sustainable pest management | |

| Materials Science | Polymer Chemistry | Enhances mechanical properties of polymers |

| Nanotechnology | Improves drug delivery efficiency |

Comparison with Similar Compounds

Comparison with Similar Phenylurea Derivatives

Structural and Functional Group Analysis

The biological activity of phenylurea derivatives is highly dependent on substituents at the N and N' positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phenylurea Derivatives

Hypothetical Advantages of this compound

- Enhanced Pharmacokinetics : Adamantane’s rigidity could reduce enzymatic degradation, extending half-life compared to EDU or CPPU.

- Target Selectivity : The bulky adamantyl group may improve selectivity for CNS or cancer targets, avoiding off-target effects seen in EDU (broad antioxidant action) .

- Synergistic Formulations : Combining with EWGs (e.g., chloro) might amplify cytotoxicity, as seen in CTPPU .

Q & A

Q. Data Comparison :

| Compound | Substituents | IC50 (µM) | Target |

|---|---|---|---|

| CPPU | 2-chloro-4-pyridyl | 0.15 | Cytokinin receptor |

| CTPPU | 4-chloro-3-CF3-phenyl | 2.8 | NSCLC cells (Akt pathway) |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Advanced: How can researchers address contradictions in reported bioactivity data for phenylurea derivatives?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : CPPU showed IC50 = 0.15 µM in cytokinin receptor assays but required 10 µM for senescence delay in whole-plant studies due to tissue permeability barriers.

- Cellular Context : N-(2-chlorobenzoyl)-N'-phenylurea exhibited cytotoxicity in HeLa cells (IC50 = 12 µM) but no activity in MCF-7 breast cancer cells, highlighting lineage-specific effects.

- Purity : Impurities <95% (e.g., unreacted starting materials in ) can skew results. Always validate purity via HPLC or 1H NMR integration .

Q. Mitigation Strategies :

- Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition).

- Perform dose-response curves across multiple cell lines.

Basic: What computational tools are useful for predicting the physicochemical properties of this compound?

Answer:

- LogP Calculation : Use ChemDraw or SwissADME to estimate hydrophobicity (predicted LogP ~4.2 for adamantylmethyl groups).

- Molecular Dynamics (MD) : Simulate binding modes in kinase targets (e.g., GSK-3β) using AutoDock Vina .

- Toxicity Prediction : ProTox-II to assess hepatotoxicity risk (common for lipophilic ureas) .

Advanced: What mechanistic insights explain the anticancer activity of diarylurea derivatives like this compound?

Answer:

Diarylureas often inhibit kinases by:

- ATP-Competitive Binding : Blocking the ATP-binding pocket (e.g., Akt inhibition by CTPPU ).

- Allosteric Modulation : Stabilizing inactive conformations (e.g., GSK-3β inhibition).

- Reactive Oxygen Species (ROS) Induction : Adamantyl groups may enhance mitochondrial ROS production, triggering apoptosis .

Q. Key Pathways :

Akt/GSK-3β/c-Myc : Downregulation of c-Myc reduces cyclin D1 expression, inducing G1 phase arrest.

MAPK/ERK : Suppression of ERK phosphorylation inhibits proliferation .

Basic: How does the adamantyl group influence the stability and bioavailability of phenylurea derivatives?

Answer:

- Stability : Adamantyl’s rigid, polycyclic structure resists metabolic oxidation, prolonging half-life .

- Bioavailability : High lipophilicity (LogP >4) may reduce aqueous solubility; formulate with cyclodextrins or PEGylation to improve absorption .

Advanced: What strategies optimize the selectivity of phenylurea-based molecularly imprinted polymers (MIPs) for target analytes?

Answer:

- Template Design : Use dummy templates (e.g., N-(4-isopropylphenyl)-N'-butyleneurea in ) to avoid template leakage.

- Monomer Ratio : Optimize molar ratios (e.g., 1:8:20 template:MAA:EDMA) to maximize affinity (Kd = 26.81 µM) .

- Crosslinker Choice : Ethylene glycol dimethacrylate (EDMA) enhances porosity for herbicide detection .

Basic: What safety protocols are recommended for handling phenylurea derivatives in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis (isocyanates are respiratory irritants) .

- Waste Disposal : Neutralize urea residues with 10% acetic acid before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel adamantyl-phenylurea analogs?

Answer:

- Substituent Screening : Test analogs with halogens (Cl, F), electron-withdrawing groups (NO2, CF3), or heterocycles (pyridyl) at the N'-phenyl position .

- Adamantyl Modifications : Replace adamantyl with norbornyl or bicyclo[2.2.2]octane to balance lipophilicity and steric hindrance .

- Bioisosteres : Replace urea with thiourea or carbamate to modulate hydrogen-bonding capacity .

Q. Example SAR Table :

| Analog | R Group | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 4-CN-Ph | 5.2 | Improved solubility |

| 2 | 2-Cl-Ph | 1.8 | Enhanced kinase affinity |

| 3 | 3,4-diMe-Ph | 3.5 | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.